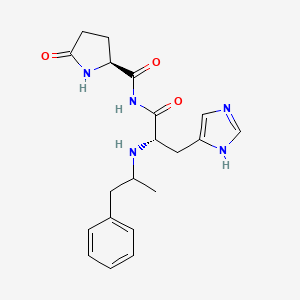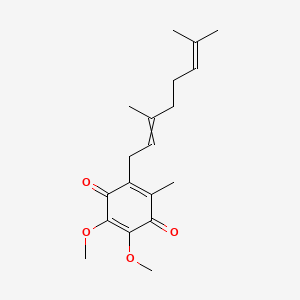
Ubiquinones
説明
A lipid-soluble benzoquinone which is involved in ELECTRON TRANSPORT in mitochondrial preparations. The compound occurs in the majority of aerobic organisms, from bacteria to higher plants and animals.
科学的研究の応用
Mitochondrial Function and Reactive Oxygen Species : Ubiquinones are used in mitochondrial studies for their potential therapeutic applications and as research tools. A study compared mitochondria-targeted ubiquinones (MitoQ) with untargeted exogenous ubiquinones, revealing that MitoQ is more effective as an antioxidant and influences cell signaling pathways through hydrogen peroxide production and nitric oxide consumption (James et al., 2005).
Embryonic Development : Research has demonstrated that ubiquinone is necessary for mouse embryonic development, highlighting its crucial role in the mitochondrial respiratory chain and suggesting its importance beyond mitochondrial respiration (Levavasseur et al., 2001).
Antioxidant and Pro-oxidant Properties : A review on ubiquinone describes its role as a mobile component of the mitochondrial electron transport chain and as a membrane antioxidant. The paper also discusses the controversies surrounding mitochondria, reactive oxygen species, aging, and disease in relation to ubiquinone (Wang & Hekimi, 2016).
Ubiquinone Production in Yeast : Studies on the overexpression of genes in yeast to enhance ubiquinone production have provided insights into the potential for large-scale cultivation and applications in pharmaceuticals and cosmetics (Zhang et al., 2007).
Ubiquinone Biosynthesis : The role of UbiX as a flavin prenyltransferase in bacterial ubiquinone biosynthesis was elucidated, offering insights into the mechanism of formation of a new flavin-derived cofactor and expanding biochemical repertoires related to ubiquinone (White et al., 2015).
Genetic Manipulation in Bacteria : Research involving the genetic manipulation of Agrobacterium tumefaciens to enhance the ubiquinone metabolic pathway demonstrated increased ubiquinone production and improved understanding of the biosynthesis process (Zhang et al., 2007).
Molecular Genetics of Biosynthesis : A study on the molecular genetics of ubiquinone biosynthesis in animals provided insights into the different phenotypes of animal mutants with defects in the ubiquinone biosynthetic pathway, highlighting the varied functional consequences of UQ deficiency (Wang & Hekimi, 2013).
Ubiquinone in Supported Lipid Bilayers : Research on the incorporation of ubiquinone in supported lipid bilayers explored its electrochemical behavior and potential applications in biological model membranes (Hoyo et al., 2013).
Lifespan and Mitochondrial Function in Mice : A study on mice with controlled ubiquinone biosynthesis revealed its role in mitochondrial electron transport and antioxidant properties, as well as its implications for therapeutic applications in degenerative diseases (Wang et al., 2015).
Ubiquinone-Binding Proteins : Computational analysis of ubiquinone-binding proteins provided insights into pathways associated with ubiquinones, contributing to our understanding of their biological roles (Lu et al., 2020).
特性
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQWBSBBCSFQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862281 | |
| Record name | 2-(3,7-Dimethylocta-2,6-dien-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ubiquinones | |
CAS RN |
1339-63-5 | |
| Record name | Ubiquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001339635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinones | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



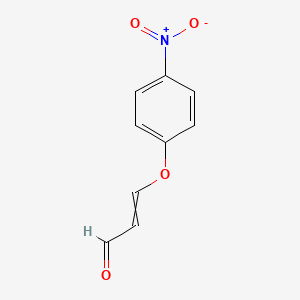
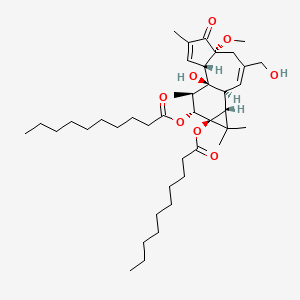

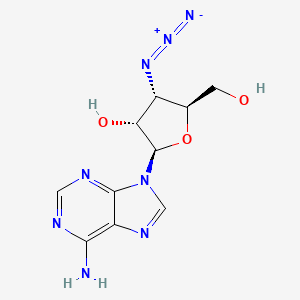
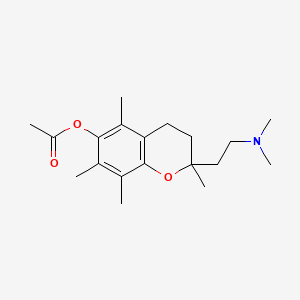

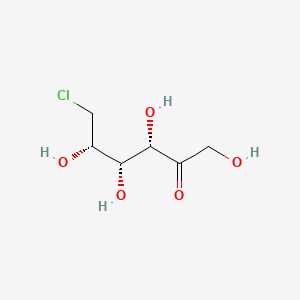
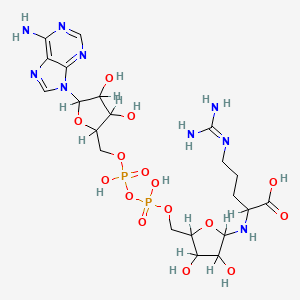
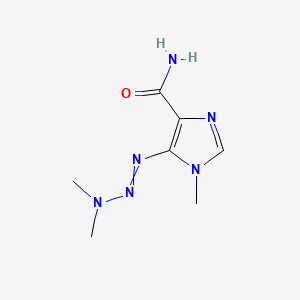
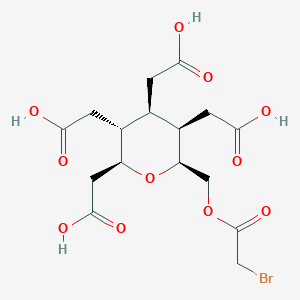
methanone hydrochloride(1:1)](/img/structure/B1209344.png)


